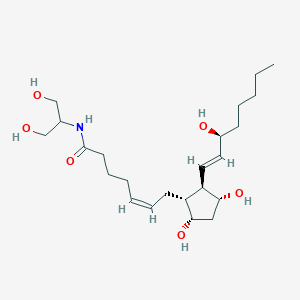
Prostaglandin F2alpha-Serinol-Amid
Übersicht
Beschreibung
PGF2alpha-dihydroxypropanylamine (PGF2alpha-DHPA) is a naturally occurring prostaglandin that plays a critical role in the regulation of many physiological processes in the human body. It is a potent vasodilator and has been used in clinical settings to treat hypertension, angina, and other cardiovascular diseases. PGF2alpha-DHPA has also been studied extensively in laboratory settings, where it has been found to have wide-ranging applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthese von Prostaglandinen
Prostaglandin F2alpha-Serinol-Amid spielt eine entscheidende Rolle bei der Synthese von Prostaglandinen (PGs). Die Entwicklung effizienter und stereoselektiver Synthesen von PGs ist von größter Bedeutung aufgrund ihrer wertvollen medizinischen Anwendungen und einzigartigen chemischen Strukturen .
Behandlung von Herz-Kreislauf-Erkrankungen
Der Prostaglandin F2alpha-Rezeptor (FP) wurde in die Regulation des Blutdrucks, Atherosklerose und andere Entzündungsstörungen verwickelt. Daher könnte PGF2alpha-Serinol-Amid ein vielversprechendes therapeutisches Ziel für Herz-Kreislauf-Erkrankungen sein .
Weibliche Fortpflanzungsfunktion
Der FP-Rezeptor ist für weibliche Fortpflanzungsfunktionen wie Luteolyse und Geburt erforderlich. Somit könnte PGF2alpha-Serinol-Amid eine bedeutende Rolle für die weibliche reproduktive Gesundheit spielen .
Regulierung zellulärer Prozesse
COX-abgeleitete PGs, einschließlich PGF2alpha-Serinol-Amid, spielen eine entscheidende Rolle bei der Vermittlung einer Reihe zellulärer Prozesse wie Zellproliferation, Differenzierung und Apoptose .
Entzündung und Krebsentstehung
PGs, einschließlich PGF2alpha-Serinol-Amid, sind an der Entstehung von Entzündungen, Krebs und Herz-Kreislauf-Erkrankungen beteiligt. Daher könnte das Verständnis der physiologischen Rollen von COX-abgeleiteten PGs in der zellulären und gesamten Körperhomöostase Möglichkeiten für die Entwicklung neuer Therapeutika für diese Krankheiten bieten .
Hypertrophie von Herzmuskelzellen
Über den FP-Rezeptor fördert PGF2alpha die Expression von c-fos, atrialem natriuretischem Faktor (ANF) und alpha-Skelett-Aktin in Kardiomyozyten. Es induziert in vitro eine Hypertrophie von Herzmuskelzellen und Herzwachstum bei Ratten .
Calciummobilisierung
PGF2alpha-Serinol-Amid induziert eine Calciummobilisierung in RAW 264.7-Makrophagen und H1819-Zellen .
Behandlung von stabiler Vitiligo
Es gibt Hinweise darauf, dass PGF2alpha-Serinol-Amid bei der Behandlung von stabiler Vitiligo eingesetzt werden könnte .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Prostaglandin F2alpha serinol amide (PGF2α-SA) is a derivative of the 2-arachidonyl glycerol (2-AG) metabolite PGF2α 2-glyceryl ester . It primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .
Mode of Action
PGF2α-SA interacts with its target, the FP receptor, to induce calcium mobilization in cells . This interaction leads to an increase in intracellular calcium levels, which can trigger a variety of cellular responses. The compound acts in a paracrine or autocrine manner, responding to a wide variety of stimuli .
Biochemical Pathways
The biochemical pathways affected by PGF2α-SA are primarily related to the cyclooxygenase (COX) pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as COX, in response to various stimuli . The biological functions of prostanoids can be modulated at multiple levels, such as COX, PG synthases, and downstream receptors .
Result of Action
The primary result of PGF2α-SA’s action is the mobilization of calcium in cells, such as RAW 264.7 macrophages and H1819 cells . This can lead to various cellular responses, including cell proliferation, differentiation, and apoptosis .
Biochemische Analyse
Biochemical Properties
Prostaglandin F2alpha serinol amide interacts with various enzymes, proteins, and other biomolecules. It induces calcium mobilization in RAW 264.7 macrophages and H1819 cells . This interaction is crucial for its role in biochemical reactions.
Cellular Effects
Prostaglandin F2alpha serinol amide has significant effects on various types of cells and cellular processes. It influences cell function by inducing calcium mobilization in RAW 264.7 macrophages and H1819 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Prostaglandin F2alpha serinol amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin F2alpha serinol amide change over time. For instance, it has been observed to stimulate mitochondrial fission in large luteal cells
Metabolic Pathways
Prostaglandin F2alpha serinol amide is involved in metabolic pathways that include interactions with enzymes or cofactors. Prostanoids, including Prostaglandin F2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAOUIWKWHBHDC-GKUWGJHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)








